molecular formula C11H11Cl2N3 B8498303 2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanamine

2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B8498303
M. Wt: 256.13 g/mol
InChI Key: UIKZOMSCLNGNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C11H11Cl2N3 and its molecular weight is 256.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3/c12-9-2-1-8(7-10(9)13)11-3-5-16(15-11)6-4-14/h1-3,5,7H,4,6,14H2

InChI Key

UIKZOMSCLNGNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN(C=C2)CCN)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-isoindoline-1,3-dione (155 mg, 0.40 mmol) in EtOH (4.0 ml) was added hydrazine hydrate (0.194 ml, 4.0 mmol). The reaction mixture was refluxed for 1 h and left to cool down to RT. Water (20 ml) was added and the mixture was extracted with DCM (3×20 ml). Combined organic phases were dried over Na2SO4 and evaporated to yield quantitative amount of the title compound (102 mg, 100%). Product was used in the next step without analysis.
Name
2-(2-(3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-isoindoline-1,3-dione
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
0.194 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
100%

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